molecular formula C12H14N2O B2782127 N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide CAS No. 2189894-01-5

N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide

Cat. No.: B2782127
CAS No.: 2189894-01-5
M. Wt: 202.257
InChI Key: FQAJTDMFBFQEMF-UHFFFAOYSA-N
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Description

N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide is an organic compound that features a cyclopropyl group, a pyridin-3-yl moiety, and a prop-2-enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide typically involves the reaction of cyclopropylmethylamine with pyridine-3-carbaldehyde, followed by the addition of prop-2-enoyl chloride. The reaction is carried out under anhydrous conditions with a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide is unique due to the combination of its cyclopropyl, pyridin-3-yl, and prop-2-enamide groups. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-11(15)14-12(9-5-6-9)10-4-3-7-13-8-10/h2-4,7-9,12H,1,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAJTDMFBFQEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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